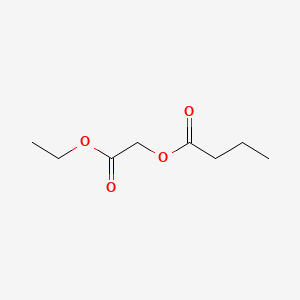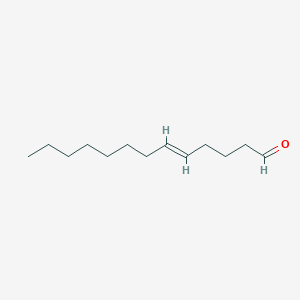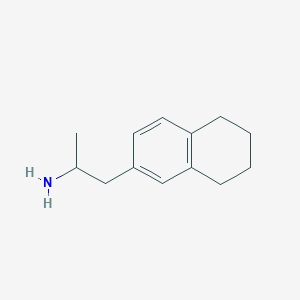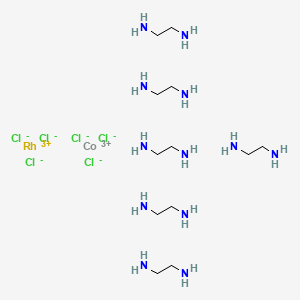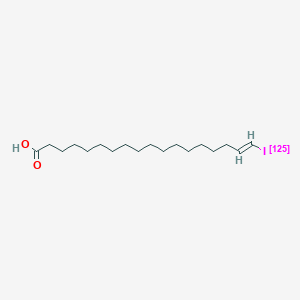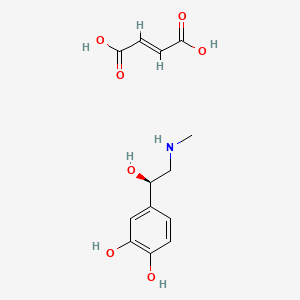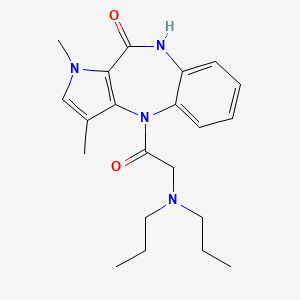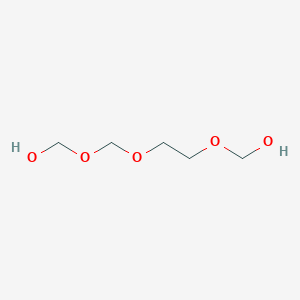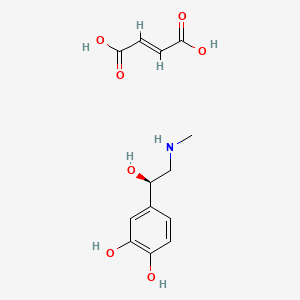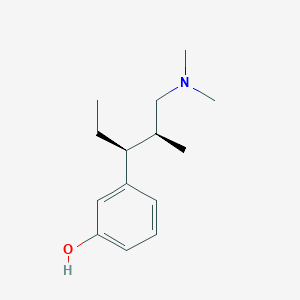
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate is a complex organic compound with a unique structure that includes an imidazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate typically involves multiple steps. The initial step often includes the preparation of the imidazolium core, followed by the introduction of the dimethylheptyl and hydroxyethyl groups. The final step involves the formation of the methyl sulphate salt. Common reagents used in these reactions include alkyl halides, imidazole, and methyl sulphate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the imidazolium core acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in an inert atmosphere.
Substitution: Alkyl halides, nucleophiles; conditionsoften in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate involves its interaction with specific molecular targets. The imidazolium core can interact with enzymes and proteins, affecting their function. The hydroxyethyl group may facilitate the compound’s solubility and transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)ethanol: Similar in structure but contains a sulfur atom instead of an imidazolium core.
2-Methoxyethanol: Contains a methoxy group instead of the hydroxyethyl group.
Uniqueness
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate is unique due to its imidazolium core, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
94030-99-6 |
|---|---|
Formule moléculaire |
C16H34N2O5S |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-[3-methyl-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;methyl sulfate |
InChI |
InChI=1S/C15H31N2O.CH4O4S/c1-5-6-7-8-9-15(2,3)14-16(4)10-11-17(14)12-13-18;1-5-6(2,3)4/h18H,5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
KXXMSWSUYXMPDK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC(C)(C)C1=[N+](CCN1CCO)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


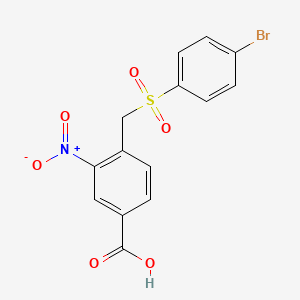
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
